molecular formula C12H13N3O B1680606 Rhodblock 6 CAS No. 886625-06-5

Rhodblock 6

Cat. No.: B1680606
CAS No.: 886625-06-5
M. Wt: 215.25 g/mol
InChI Key: GXJXOQKXBIPBKB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Rhodblock 6, also known as N-(1H-indazol-5-yl)cyclobutanecarboxamide, primarily targets the Rho kinase (ROCK) . ROCK is a key regulator of cell division and other processes that involve the cytoskeleton, such as cell migration, contraction, and adhesion .

Mode of Action

This compound acts as an inhibitor of ROCK . It suppresses the localization of phosphorylated myosin regulatory light chain (MRLC) , a downstream effector of the Rho pathway. This inhibition disrupts the normal functioning of the Rho pathway, leading to changes in cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Rho pathway . This pathway is involved in various cellular processes, including cytokinesis, the final step of cell division . By inhibiting ROCK, this compound disrupts the Rho pathway, affecting the localization of phosphorylated MRLC and potentially altering cell division and other cytoskeleton-related processes .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The inhibition of ROCK by this compound leads to the suppression of phosphorylated MRLC localization . In human HeLa cells, this compound has been shown to cause active fiber disruption . These changes at the molecular and cellular level can affect cell division and other cytoskeleton-related processes.

Action Environment

It is worth noting that this compound is stable at room temperature , suggesting that it may be resistant to some environmental variations

Chemical Reactions Analysis

Rhodblock 6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Comparison with Similar Compounds

Rhodblock 6 can be compared with other similar compounds, such as indazole- and indole-5-carboxamides. These compounds also exhibit biological activity and have been studied for their potential therapeutic applications. this compound is unique due to its specific molecular structure and its ability to inhibit the Rho Kinase pathway .

List of Similar Compounds::

Properties

IUPAC Name

N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJXOQKXBIPBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424250
Record name N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886625-06-5
Record name N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodblock 6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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